1-(2-(Difluoromethoxy)-3-(trifluoromethylthio)phenyl)propan-1-one is a complex organic compound characterized by the presence of difluoromethoxy and trifluoromethylthio functional groups attached to a phenyl ring, which is further linked to a propan-1-one moiety. Its molecular formula is , and it has a molecular weight of approximately 300.24 g/mol. This compound is primarily utilized in scientific research, particularly in the fields of chemistry and biology, due to its unique structural features that enhance its reactivity and biological activity.
The compound can be synthesized in laboratory settings, and it is commercially available from various chemical suppliers. Its applications span across organic synthesis and proteomics research, highlighting its importance in both academic and industrial contexts.
1-(2-(Difluoromethoxy)-3-(trifluoromethylthio)phenyl)propan-1-one is classified as an organic compound with specific roles in medicinal chemistry and agrochemical formulations. It falls under the category of fluorinated compounds, which are known for their enhanced stability and unique interaction profiles with biological systems.
The synthesis of 1-(2-(Difluoromethoxy)-3-(trifluoromethylthio)phenyl)propan-1-one involves several key steps:
The synthetic route may involve:
The molecular structure of 1-(2-(Difluoromethoxy)-3-(trifluoromethylthio)phenyl)propan-1-one can be represented by its molecular formula . The structural features include:
| Property | Value |
|---|---|
| Molecular Weight | 300.24 g/mol |
| IUPAC Name | 1-[2-(difluoromethoxy)-3-(trifluoromethylthio)phenyl]propan-1-one |
| InChI | InChI=1S/C11H9F5O2S |
| InChI Key | GKJGRWMZZUOFGV-UHFFFAOYSA-N |
| Canonical SMILES | CCC(=O)C1=CC=CC(=C1OC(F)F)C(F)F |
1-(2-(Difluoromethoxy)-3-(trifluoromethylthio)phenyl)propan-1-one participates in various chemical reactions:
These reactions are crucial for modifying the compound to enhance its biological activity or tailor its properties for specific applications in pharmaceuticals or agrochemicals.
The mechanism of action for 1-(2-(Difluoromethoxy)-3-(trifluoromethylthio)phenyl)propan-1-one involves its interaction with specific biological targets:
Research indicates that compounds with similar structures exhibit significant biological activities, including antimicrobial and anticancer effects, due to their ability to interact with oxidative stress pathways.
The physical and chemical properties of 1-(2-(Difluoromethoxy)-3-(trifluoromethylthio)phenyl)propan-1-one are significant for its application:
| Property | Value |
|---|---|
| Melting Point | Not specified |
| Boiling Point | Not specified |
| Density | Not specified |
The applications of 1-(2-(Difluoromethoxy)-3-(trifluoromethylthio)phenyl)propan-1-one span across various scientific fields:
This compound's unique combination of functional groups enhances its utility in both academic research and industrial applications, making it a valuable asset in modern chemistry.
CAS No.: 28008-55-1
CAS No.: 147732-57-8
CAS No.:
CAS No.: 87692-41-9
CAS No.: 84393-31-7
CAS No.: 21416-14-8